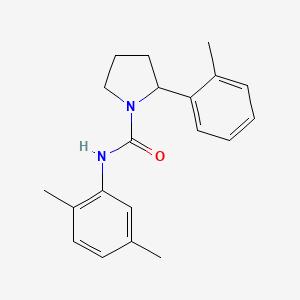
N-(2,5-dimethylphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, commonly known as DMPP, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It is widely used in scientific research for its unique biochemical and physiological effects. DMPP has been found to have a wide range of applications in various fields, including neuroscience, pharmacology, and toxicology.
Mécanisme D'action
DMPP acts as an agonist of nicotinic acetylcholine receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This activation of nicotinic acetylcholine receptors has been found to have a wide range of effects on the nervous system, including increased alertness, improved cognitive function, and increased motor activity.
Biochemical and Physiological Effects:
DMPP has been found to have a wide range of biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This increase in neurotransmitter release has been found to have a wide range of effects on the nervous system, including increased alertness, improved cognitive function, and increased motor activity. DMPP has also been found to have an effect on the cardiovascular system, causing an increase in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for lab experiments. It is a highly potent compound, and small amounts can be used to achieve desired effects. It is also relatively easy to synthesize, making it readily available for research purposes. However, DMPP also has some limitations for lab experiments. It has a short half-life, meaning that its effects are short-lived. It is also highly toxic, and care must be taken when handling it.
Orientations Futures
There are several future directions for research on DMPP. One area of research is the development of new drugs that target nicotinic acetylcholine receptors. DMPP has been found to be a useful tool in this area of research, and further studies may lead to the development of new drugs for the treatment of various neurological and psychiatric disorders. Another area of research is the study of the long-term effects of DMPP on the nervous system. This research may help to identify potential risks associated with the use of DMPP in laboratory experiments. Additionally, further studies may be conducted to explore the potential use of DMPP in the treatment of various diseases and disorders.
Méthodes De Synthèse
DMPP can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenylamine with 2-methylbenzoyl chloride in the presence of triethylamine. The resulting product is then treated with pyrrolidine-1-carboxylic acid to form DMPP. Another method involves the reaction of 2,5-dimethylphenylamine with 2-methylbenzoyl isocyanate in the presence of triethylamine. The resulting product is then treated with pyrrolidine-1-carboxylic acid to form DMPP.
Applications De Recherche Scientifique
DMPP has been widely used in scientific research for its unique properties. It has been found to have a wide range of applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, DMPP has been used to study the effects of nicotine on the brain. It has also been used to study the role of nicotinic acetylcholine receptors in the development of addiction. In pharmacology, DMPP has been used to study the effects of drugs on the nervous system. It has also been used to study the mechanism of action of various drugs. In toxicology, DMPP has been used to study the toxicity of various chemicals.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-10-11-16(3)18(13-14)21-20(23)22-12-6-9-19(22)17-8-5-4-7-15(17)2/h4-5,7-8,10-11,13,19H,6,9,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHBFPCJZWWBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCCC2C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3'R*,4'R*)-1'-[2-(cyclopentyloxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6099551.png)
amino]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B6099557.png)
![2-(cyclopentylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099560.png)
![2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6099583.png)
![2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6099591.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6099596.png)
![ethyl 1-{[(3-acetylphenyl)amino]carbonyl}-3-(3-chlorobenzyl)-3-piperidinecarboxylate](/img/structure/B6099598.png)

![N-(4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}phenyl)acetamide](/img/structure/B6099618.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6099630.png)
![4-{3-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6099632.png)
![(2-allyl-4-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B6099640.png)
![5-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6099641.png)